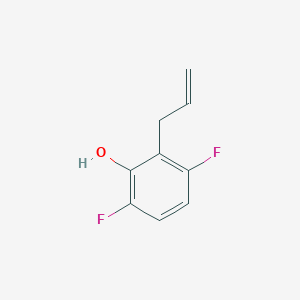
2-Allyl-3,6-difluorophenol
Übersicht
Beschreibung
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-Allyl-3,6-difluorophenol is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial cells by disrupting their cell membrane and cell wall.
Biochemische Und Physiologische Effekte
2-Allyl-3,6-difluorophenol has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-induced diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Allyl-3,6-difluorophenol in lab experiments is its ease of synthesis. Additionally, this compound has shown promising results in various experiments, making it an attractive candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires caution when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Allyl-3,6-difluorophenol. One of the potential directions is the study of its potential use as an antibacterial agent, where further studies can be conducted to determine its effectiveness against different bacterial strains. Additionally, further studies can be conducted to determine the potential use of this compound in the treatment of various inflammatory diseases. Finally, the synthesis of new compounds using 2-Allyl-3,6-difluorophenol as a building block can also be explored.
Conclusion:
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies can be conducted to explore the potential applications of this compound in various fields, including medicine and organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Allyl-3,6-difluorophenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an antibacterial agent, where it has shown promising results against various bacterial strains.
Eigenschaften
CAS-Nummer |
196519-70-7 |
|---|---|
Produktname |
2-Allyl-3,6-difluorophenol |
Molekularformel |
C9H8F2O |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3,6-difluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H8F2O/c1-2-3-6-7(10)4-5-8(11)9(6)12/h2,4-5,12H,1,3H2 |
InChI-Schlüssel |
ORYZHOFSJIJFPZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1O)F)F |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1O)F)F |
Synonyme |
Phenol, 3,6-difluoro-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


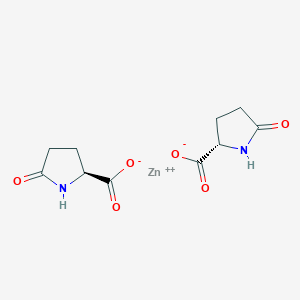
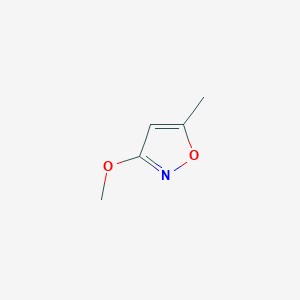
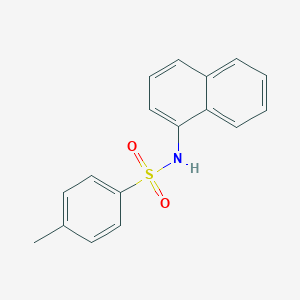
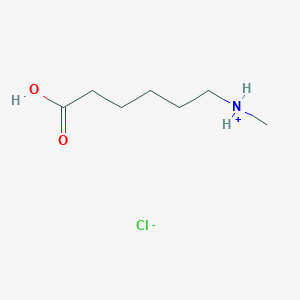
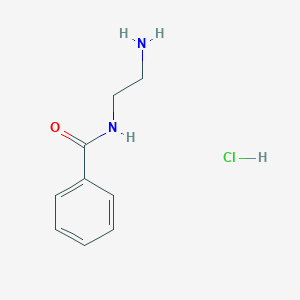
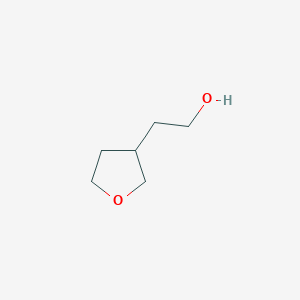
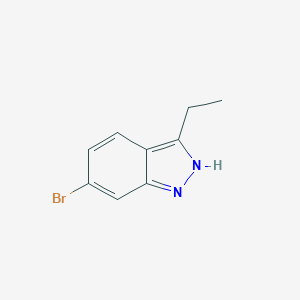
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
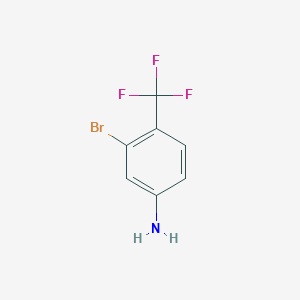
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
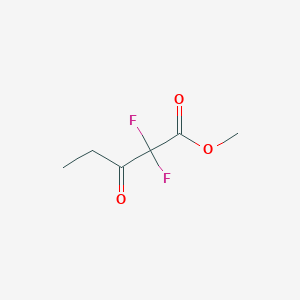
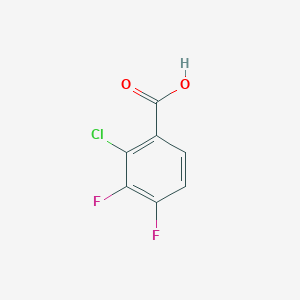
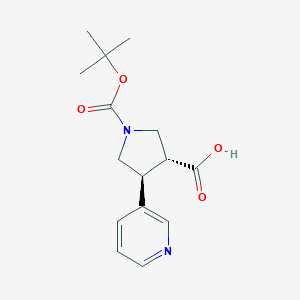
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)